2-(benzenesulfonyl)-N-[3-(1,3-benzothiazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]acetamide
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Description
2-(benzenesulfonyl)-N-[3-(1,3-benzothiazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]acetamide is a useful research compound. Its molecular formula is C23H20N2O3S3 and its molecular weight is 468.6. The purity is usually 95%.
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Scientific Research Applications
Antimalarial Applications
Derivatives of the mentioned compound have been investigated for their antimalarial properties. A study highlighted the synthesis of sulfonamide derivatives, which exhibited significant in vitro antimalarial activity. These derivatives were characterized by their ADMET properties and showed promising IC50 values, indicating strong antimalarial potential without cytotoxicity at tested concentrations. The presence of quinoxaline moiety attached to the sulfonamide ring system enhanced the antimalarial activity, suggesting a potential pathway for developing new antimalarial agents (Fahim & Ismael, 2021).
Antimicrobial Activity
Another study on the compound's derivatives demonstrated good antimicrobial activity. The synthesis of novel sulfonamide derivatives resulted in compounds with high activity towards various bacterial strains. Computational calculations further supported these findings, providing a strong correlation between experimental and theoretical analyses. This suggests the compound's derivatives could serve as a basis for developing new antimicrobial agents (Fahim & Ismael, 2019).
Antitumor Activity
Research into the antitumor potential of N-[4-(benzothiazole-2-yl)phenyl]acetamide derivatives revealed considerable anticancer activity against various cancer cell lines. This study underlines the importance of the 2-(4-aminophenyl)benzothiazole structure as a pharmacophoric group in enhancing antitumor effects. Certain derivatives showed significant inhibition of tumor cell proliferation, indicating their potential in cancer treatment strategies (Yurttaş, Tay, & Demirayak, 2015).
Enzyme Inhibitory Effects
The enzyme inhibitory effects of benzodioxane and acetamide moiety-containing sulfonamides were explored, revealing substantial inhibitory activity against -glucosidase and acetylcholinesterase. This indicates potential applications in managing diseases associated with these enzymes. The synthesized compounds' molecular docking results aligned with in vitro data, suggesting a promising route for novel enzyme inhibitors (Abbasi et al., 2019).
Properties
IUPAC Name |
2-(benzenesulfonyl)-N-[3-(1,3-benzothiazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N2O3S3/c26-20(14-31(27,28)15-8-2-1-3-9-15)25-23-21(16-10-4-6-12-18(16)29-23)22-24-17-11-5-7-13-19(17)30-22/h1-3,5,7-9,11,13H,4,6,10,12,14H2,(H,25,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KSTWJUUSJFOPNY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=C(S2)NC(=O)CS(=O)(=O)C3=CC=CC=C3)C4=NC5=CC=CC=C5S4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N2O3S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
468.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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